Anti-VZV Potency of the Parent BCNA Scaffold: ~7,800-Fold Greater Activity Than Acyclovir and Penciclovir, ~23-Fold Greater Than Brivudine
In a head-to-head plaque reduction assay performed in human embryonic lung (HEL) fibroblast cell cultures against 17 clinical VZV isolates, the parent compound CF-1743 (identical scaffold to CF 1743-d7) demonstrated an average EC50 of 0.00043 ± 0.00039 μM (0.43 nM) [1]. This represents approximately 7,800-fold greater potency than acyclovir (ACV; EC50 = 3.38 ± 1.87 μM) and penciclovir (PCV; EC50 = 3.34 ± 1.20 μM), approximately 23-fold greater potency than brivudine (BVDU; EC50 = 0.0098 ± 0.0040 μM), and approximately 196,000-fold greater potency than foscarnet (PFA; EC50 = 84.4 ± 13.6 μM) (P < 0.001) [1]. Against the VZV reference strain Oka (wild-type), CF-1743 exhibited an EC50 of 0.00007 ± 0.00013 μM, compared with ACV at 2.5 ± 1.6 μM and BVDU at 0.0066 ± 0.0045 μM [1].
| Evidence Dimension | Antiviral potency (EC50) against clinical VZV isolates in HEL cell plaque reduction assay |
|---|---|
| Target Compound Data | CF-1743 (parent scaffold): EC50 = 0.00043 ± 0.00039 μM (0.43 nM); Selectivity Index > 251,163 |
| Comparator Or Baseline | ACV: EC50 = 3.38 ± 1.87 μM (SI > 263); PCV: EC50 = 3.34 ± 1.20 μM (SI > 237); BVDU: EC50 = 0.0098 ± 0.0040 μM (SI > 61,224); PFA: EC50 = 84.4 ± 13.6 μM (SI > 7.9) |
| Quantified Difference | ~7,800-fold more potent than ACV and PCV; ~23-fold more potent than BVDU; ~196,000-fold more potent than PFA (P < 0.001) |
| Conditions | Plaque reduction assay; HEL cell cultures; 17 wild-type clinical VZV isolates from varicella/zoster patients; EC50 defined as 50% reduction in virus plaque formation; 20 PFU virus input |
Why This Matters
The subnanomolar potency of the CF-1743 scaffold—sustained in the deuterated form—means that plasma concentrations achievable with clinical prodrug doses (FV-100) exceed the EC50 for a full 24-hour dosing interval, enabling once-daily oral therapy; this potency window directly governs the design of PK studies that CF 1743-d7 is deployed to quantify.
- [1] Andrei G, Sienaert R, McGuigan C, De Clercq E, Balzarini J, Snoeck R. Susceptibilities of Several Clinical Varicella-Zoster Virus (VZV) Isolates and Drug-Resistant VZV Strains to Bicyclic Furano Pyrimidine Nucleosides. Antimicrobial Agents and Chemotherapy. 2005;49(3):1081-1086. doi:10.1128/AAC.49.3.1081-1086.2005 View Source
